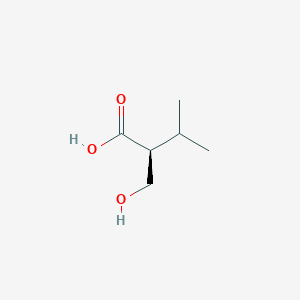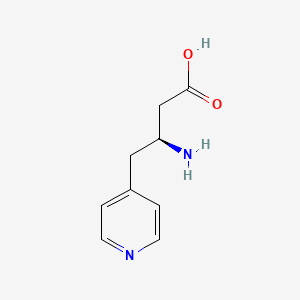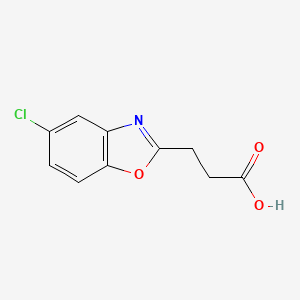![molecular formula C14H17N5S B14039225 4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)
4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is a complex organic compound that belongs to the class of bipyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a methylthio group, and a bipyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine typically involves multi-step reactions. One common method involves the condensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propyl-1,3-dione with triethyl orthoformate to prepare an intermediate compound. This intermediate is then reacted with an aqueous solution of hydroxylamine hydrochloride and an inorganic base in an organic solvent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that minimize waste and energy consumption. The process typically involves the preparation of key intermediates followed by their conversion to the final product through controlled reactions .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of vacuolar protein sorting 34 (Vps34), a class II phosphoinositide 3-kinase involved in autophagosome formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N⁸-(Cyclopropylmethyl)-N⁴-(2-(methylthio)phenyl)-2-(1-piperazinyl)-pyrimido[5,4-d]pyrimidine-4,8-diamine: A similar compound with a pyrimidinopyrimidine core.
Vps34 inhibitor 1 (Compound 19): Another bipyrimidine derivative with similar inhibitory properties.
Uniqueness
4’-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5’-bipyrimidin]-2’-amine is unique due to its specific structural features, such as the cyclopropylmethyl and methylthio groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H17N5S |
|---|---|
Molekulargewicht |
287.39 g/mol |
IUPAC-Name |
4-(cyclopropylmethyl)-N-methyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5S/c1-15-13-17-8-10(12(18-13)7-9-3-4-9)11-5-6-16-14(19-11)20-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,17,18) |
InChI-Schlüssel |
RDZYXHOUZBHQKR-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-methoxyphenyl)methyl (7S)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14039149.png)





![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)



